molecular formula C11H17NO2S B11177493 N-(2-methylpropyl)-1-phenylmethanesulfonamide

N-(2-methylpropyl)-1-phenylmethanesulfonamide

Cat. No.: B11177493
M. Wt: 227.33 g/mol
InChI Key: ABPPAJLXJOEVKO-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This methanesulfonamide derivative features a benzyl group and an isobutyl chain, a structural motif often utilized in the design and synthesis of novel bioactive molecules. Related sulfonamide compounds are frequently investigated for their potential as key intermediates or functional components in larger, more complex pharmacologically active structures . As a building block in organic synthesis, this compound offers researchers a versatile template for further chemical modification and exploration of structure-activity relationships (SAR). Its defined molecular structure allows for precise use in chemical libraries for high-throughput screening against various biological targets. This product is provided for research applications only, including but not limited to drug discovery, chemical biology, and methodological development in synthetic chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound according to standard laboratory safety protocols.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-(2-methylpropyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-10(2)8-12-15(13,14)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

ABPPAJLXJOEVKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methylpropyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

  • Acetylpiperazine Group : The presence of a 4-acetylpiperazine in the parent compound facilitates hydrogen bonding with RORγ's His 479, critical for inverse agonism . Removing this group (e.g., in ’s 2-fluoro analog) eliminates this interaction, likely reducing potency.
  • Electron-Withdrawing Groups : The 2-chlorophenyl group in ’s compound increases hydrophobicity and may enhance blood-brain barrier penetration, suggesting applications in CNS disorders .

Mechanistic Implications

Minor structural modifications to tertiary sulfonamides can drastically alter mechanisms of action. For instance:

  • Inverse vs. Agonist Activity : The parent compound’s acetylpiperazine and benzyl groups are critical for inverse agonism. Substituting these with bulkier or electron-deficient groups (e.g., methylsulfonylphenyl in ) may convert the ligand into an agonist by destabilizing the inactive receptor conformation .
  • Metabolic Stability : Simplified analogs like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide () exhibit lower molecular weights and fewer metabolic liabilities, favoring oral bioavailability .

Physicochemical Properties

  • Solubility : The acetylpiperazine group in the parent compound enhances aqueous solubility (~25 mg/mL predicted), whereas biphenyl-containing analogs () are more lipophilic (logP ~4.2), limiting solubility but improving membrane permeability .
  • Molecular Weight : Compounds exceeding 500 g/mol (e.g., ) may face challenges in pharmacokinetics, adhering to Lipinski’s "rule of five" .

Biological Activity

N-(2-methylpropyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉NO₂S
  • Molecular Weight : 271.37 g/mol
  • Functional Groups : Sulfonamide group, aromatic rings

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in folate synthesis, which is crucial for bacterial growth. This mechanism is similar to that of traditional sulfonamides used as antibiotics.
  • Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other mediators involved in inflammation.
  • Cytotoxic Effects : Some studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines, making it a candidate for further investigation in oncology.

Antimicrobial Activity

This compound has been tested for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In animal models, this compound has demonstrated significant anti-inflammatory effects. For instance, a study involving carrageenan-induced paw edema in rats showed a reduction in swelling comparable to established anti-inflammatory drugs.

Case Studies

  • Study on Bacterial Resistance : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that the compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in combating antibiotic resistance .
  • Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. These findings warrant further exploration into its development as an anticancer agent .

Q & A

Q. What are the recommended methods for synthesizing N-(2-methylpropyl)-1-phenylmethanesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of N-(2-methylpropyl)aniline with methanesulfonyl chloride under basic conditions. Key steps include:
  • Reaction Setup : Use anhydrous dichloromethane as a solvent and triethylamine as a base to scavenge HCl byproducts. Maintain temperatures between 0–5°C during reagent addition to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃, δ 1.0–1.2 ppm for isobutyl protons) .

Q. How can the molecular structure of this compound be experimentally validated?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., RORγ nuclear receptor) to resolve its 3D conformation. The crystal structure (PDB: 4WQP) reveals sulfonamide oxygen interactions with Arg-364 and Tyr-502 residues, critical for binding .
  • Spectroscopic Analysis : Use ¹³C NMR to confirm the sulfonamide group (δ 45–50 ppm for S-linked carbons) and FT-IR to identify S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How does this compound act as an inverse agonist for nuclear receptors like RORγ?

  • Methodological Answer :
  • Binding Studies : Perform fluorescence polarization assays using recombinant RORγ ligand-binding domain (LBD). The compound displaces endogenous ligands (e.g., cholesterol) with IC₅₀ values <1 μM, confirmed via competitive radioligand binding .
  • Structural Insights : Molecular dynamics simulations (e.g., AMBER software) reveal that the isobutyl group induces conformational changes in helix 12 of RORγ, disrupting co-activator recruitment .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from kinase inhibition assays (e.g., BRD4 Bromodomain IC₅₀ ~0.8 μM vs. RORγ IC₅₀ ~0.5 μM) to identify structure-activity relationships (SAR). Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently, ensuring activity is not an artifact of fluorescence interference .

Q. How can structural modifications enhance the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce cytochrome P450-mediated oxidation. Stability is assessed via liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved in vivo by esterases. Validate hydrolysis rates using LC-MS/MS .

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